3-Chlorodibenzo[B,E]oxepin-11-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClO2 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-chloro-6H-benzo[c][1]benzoxepin-11-one |
InChI |
InChI=1S/C14H9ClO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2 |
InChI Key |
AAXAGZNBGJOBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Dibenzo B,e Oxepin 11 One Core and Chlorinated Derivatives
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a primary strategy for assembling the dibenzo[b,e]oxepin-11-one framework. These methods typically involve the formation of the central seven-membered oxepine ring from a suitably functionalized acyclic precursor.
Friedel-Crafts Acylation: Key Strategies and Optimizations.researchgate.netmasterorganicchemistry.comcolab.wsresearchgate.net
Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of polycyclic ketone systems, including dibenzo[b,e]oxepin-11-ones. masterorganicchemistry.comorganic-chemistry.org This reaction involves the cyclization of an aromatic compound bearing an acyl group, leading to the formation of a new ring. masterorganicchemistry.com The efficiency of this transformation is often influenced by the nature of the substrate, the choice of catalyst, and the reaction conditions. colab.wsorganic-chemistry.org
Direct Intramolecular ortho-Acylation of 2-(Phenoxymethyl)benzoic Acids.researchgate.netcolab.wsresearchgate.netorganic-chemistry.orgnih.gov
A prominent and direct route to the dibenzo[b,e]oxepin-11-one core is the intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. researchgate.netnih.gov In this approach, the benzoic acid moiety is activated and subsequently attacks the ortho position of the phenoxy group to form the desired tricyclic ketone. This method offers a convergent and often high-yielding pathway to the target scaffold. researchgate.net The synthesis of the precursor, 2-(phenoxymethyl)benzoic acid, is typically achieved by reacting phthalide (B148349) with a potassium phenoxide in a suitable solvent like xylene. nih.gov
A notable advancement in this area is the development of a cooperative catalytic system for this transformation. researchgate.net The use of specific catalysts can enhance the regioselectivity and yield of the cyclization, making it a more efficient and versatile method. researchgate.net
Cyclodehydration and Intramolecular Friedel-Crafts Acylation of Aryl Benzyl (B1604629) Ether Intermediates.researchgate.net
Another key strategy involves the cyclodehydration and intramolecular Friedel-Crafts acylation of aryl benzyl ether intermediates. This approach typically begins with the synthesis of a 2-(phenoxymethyl)benzoic acid derivative, which is then converted to its corresponding acid chloride. researchgate.netnih.gov The subsequent intramolecular acylation, driven by a Lewis acid catalyst, results in the formation of the dibenzo[b,e]oxepin-11-one ring system. nih.gov This method provides a reliable route to the tricyclic ketone core and has been successfully applied to the synthesis of various derivatives. researchgate.net
Catalytic Systems and Reagent Optimization (e.g., FeCl₂, SnCl₂, Cl₂CHOCH₃, AlCl₃).researchgate.netcolab.wsresearchgate.netorganic-chemistry.orgnih.gov
The choice of catalyst and reagents is paramount for the success of the intramolecular Friedel-Crafts acylation. A variety of Lewis acids have been employed to promote this cyclization, with aluminum chloride (AlCl₃) being a classical and effective choice. organic-chemistry.orgnih.gov Typically, a stoichiometric amount of AlCl₃ is required as it complexes with both the starting material and the ketone product. organic-chemistry.org
Williamson Ether Synthesis as a Precursor to Cyclization.researchgate.netmasterorganicchemistry.comcolab.wsresearchgate.net
The Williamson ether synthesis is a fundamental and versatile method for forming the crucial ether linkage in the precursors required for the intramolecular cyclization to form dibenzo[b,e]oxepin-11-ones. conicet.gov.ar This reaction typically involves the coupling of a phenoxide with an appropriate alkyl halide.
In the context of synthesizing the dibenzo[b,e]oxepin-11-one core, the Williamson ether synthesis is employed to prepare the 2-(phenoxymethyl)benzoic acid intermediates. nih.gov For example, a substituted potassium phenoxide can be reacted with phthalide to yield the potassium salt of the corresponding 2-(phenoxymethyl)benzoic acid. nih.gov This intermediate then serves as the direct precursor for the subsequent intramolecular Friedel-Crafts acylation.
The following table provides an overview of representative precursor syntheses utilizing the Williamson ether synthesis approach.
| Phenolic Reactant | Halide/Lactone Reactant | Product (Precursor for Cyclization) | Reference |
| Potassium phenoxide | Phthalide | 2-(Phenoxymethyl)benzoic acid | nih.gov |
| Substituted potassium phenoxides | Phthalide | Substituted 2-(phenoxymethyl)benzoic acids | nih.gov |
Parham Cyclization Methodology for Dibenzo[B,E]oxepinone Preparation.researchgate.net
While the provided search results focus heavily on Friedel-Crafts type cyclizations, the Parham cyclization offers an alternative strategy for the formation of cyclic ketones. This methodology typically involves an intramolecular lithium-halogen exchange followed by reaction with an electrophile. Although direct evidence for its application in the synthesis of 3-chlorodibenzo[b,e]oxepin-11-one is not present in the provided search results, the principles of the Parham cyclization could potentially be adapted for the construction of the dibenzo[b,e]oxepinone core. This would likely involve a precursor containing an ortho-lithiated phenoxy group and a benzoic acid derivative. The intramolecular attack of the organolithium species onto the carbonyl group would lead to the desired cyclized product. Further research would be needed to explore the feasibility and efficiency of this approach for the specific target compound.
Ring-Closing Metathesis (RCM) in Dibenzooxepinone Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and heterocyclic compounds, including the dibenzo[b,f]oxepine scaffold. researchgate.netwikipedia.org This reaction typically involves the intramolecular metathesis of a diene substrate catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, such as ethylene. wikipedia.org
An efficient two-step protocol for the synthesis of dibenzo[b,f]oxepin derivatives utilizes an Ullmann-type coupling followed by RCM. researchgate.net This approach provides a concise method for constructing the dibenzo[b,f]oxepine skeleton. researchgate.net The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5- to 30-membered rings, and is tolerant of various functional groups. wikipedia.orgorganic-chemistry.org
| Catalyst Generation | Key Features | Substrate Scope | Ref. |
| Grubbs' Catalysts | Ruthenium-based, tolerant of various functional groups. | Dienes, enynes. | wikipedia.org |
| Hoveyda-Grubbs Catalysts | Chelating ether benzylidene ligands, high activity. | Polyfunctional compounds. | researchgate.net |
Intramolecular Nucleophilic Aromatic Substitution (SNAr) Pathways
Intramolecular nucleophilic aromatic substitution (SNAr) represents a significant strategy for the synthesis of the dibenzo[b,f]oxepin framework. researchgate.netresearcher.life This reaction involves the cyclization of a precursor molecule where a nucleophile attacks an aromatic ring, displacing a leaving group. The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com
For instance, the synthesis of dibenzo[b,f]oxepine can be achieved through the intramolecular SNAr of a diaryl ether precursor. researchgate.net In some cases, the reaction is facilitated by microwave irradiation and the use of a suitable base like cesium carbonate in a polar aprotic solvent such as DMSO. researchgate.net The efficiency of the SNAr reaction can be significantly enhanced by the presence of strongly electron-withdrawing groups, such as nitro groups, on one of the aromatic rings. nih.gov This activation allows for the displacement of a nitro group by a hydroxyl group on the other ring, leading to the formation of the dibenzo[b,f]oxepine with high yields, ranging from 88% to 95%. nih.gov
A base-promoted formal [4+3] annulation between 2-fluorophenylacetylenes and ketones provides a direct route to functionalized benzoxepines. organic-chemistry.org This process proceeds through a tandem α-vinylation of the ketone followed by an intramolecular SNAr reaction of the in-situ generated β,γ-unsaturated ketone intermediate. organic-chemistry.org
| Reaction Type | Key Features | Yield | Ref. |
| Intramolecular SNAr of diaryl ethers | Microwave-assisted, Cs2CO3 in DMSO. | Good | researchgate.net |
| Intramolecular SNAr with nitro group activation | High yields due to strong electron-withdrawing group. | 88-95% | nih.gov |
| Base-promoted [4+3] annulation | Tandem α-vinylation and intramolecular SNAr. | Good | organic-chemistry.org |
Intramolecular McMurry Reaction for Dibenzo[B,F]oxepine Formation
The intramolecular McMurry reaction is another effective method for the synthesis of the dibenzo[b,f]oxepine ring system. researchgate.netresearcher.lifenih.gov This reductive coupling of two carbonyl groups, typically aldehydes or ketones, is promoted by a low-valent titanium reagent, such as a mixture of TiCl4 and a reducing agent like zinc. researchgate.netnih.gov
In this context, diaryl ethers containing two aldehyde groups are used as substrates. researchgate.netnih.gov These precursors can be synthesized via a microwave-assisted reaction of salicylaldehydes with fluorobenzaldehydes. researchgate.net The subsequent intramolecular McMurry reaction of the resulting 2,2'-oxybis(benzaldehyde) derivatives in the presence of TiCl4/Zn in THF affords the dibenzo[b,f]oxepin scaffold in yields of 53-55%. researchgate.netresearcher.lifenih.gov While the exact mechanism is still under investigation, it is believed to proceed through a metallopinacol intermediate formed by the dimerization of ketyl radicals. nih.gov
| Substrate | Reagents | Solvent | Yield | Ref. |
| 2,2'-oxybis(benzaldehyde) derivatives | TiCl4/Zn | THF | 53-55% | researchgate.netresearcher.lifenih.gov |
Palladium-Catalyzed Reactions and Their Application
Palladium-catalyzed reactions have proven to be highly versatile and efficient in the synthesis of dibenzo[b,e]oxepine and its derivatives. These methods often offer high chemo- and regioselectivity under mild reaction conditions.
A notable palladium-catalyzed method is the reductive Heck cyclization. researchgate.net This reaction provides a route to construct Csp2–Csp3 bonds between aryl bromides and olefins. rsc.org A nickel-catalyzed version of the reductive-Heck reaction has also been developed for the synthesis of functionalized dibenzo[b,e]oxepines. acs.orgnih.gov This protocol utilizes 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene derivatives and offers regio- and stereoselective access to the desired products in high to excellent yields. acs.orgnih.gov The reaction proceeds via a syn-addition of the metal to the triple bond, leading to the regioselective formation of the 7-exo-cyclized product. acs.org
Palladium-catalyzed etherification reactions are also employed in the synthesis of the dibenzo[b,e]oxepin-11-one core. These reactions are crucial for constructing the diaryl ether linkage that forms the backbone of the tricyclic system. While specific examples directly leading to this compound are not detailed in the provided context, the general utility of palladium catalysis in C-O bond formation is a well-established and powerful tool in organic synthesis. These methods often involve the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable base.
| Reaction Type | Catalyst System | Key Features | Ref. |
| Reductive Heck Cyclization | Ni(0) catalyst, reducing agent, solvent system | Regio- and stereoselective, high yields (74-94%) | acs.orgnih.gov |
| Pd-Catalyzed Etherification | Palladium catalyst, base | Forms the crucial diaryl ether linkage. | nih.govnih.gov |
Gold-Catalyzed Cyclization Approaches
Gold-catalyzed cyclization has emerged as a powerful method for the synthesis of various heterocyclic compounds. In the context of oxepine synthesis, gold catalysts, particularly gold(I) complexes, have been shown to effectively catalyze the cyclization of appropriate precursors. nih.govnih.gov These reactions often proceed under mild conditions and exhibit high efficiency.
For instance, gold(I)-catalyzed 8-endo-dig cyclization of specific substrates has been utilized to synthesize benzoxocines. nih.gov While not directly forming the dibenzo[b,e]oxepin-11-one core, this demonstrates the potential of gold catalysis for constructing medium-sized oxygen-containing rings. The reaction involves the activation of an alkyne by the gold catalyst, followed by an intramolecular attack of a nucleophile. nih.govbeilstein-journals.org Gold-catalyzed domino annulation of diazo-tethered alkynes with nitriles has also been reported, proceeding through a sequential 6-endo-dig cyclization.
| Catalyst | Reaction Type | Key Features | Ref. |
| Gold(I) complexes | 8-endo-dig cyclization | Synthesis of benzoxocines. | nih.gov |
| Gold catalysts | Domino annulation | 6-endo-dig cyclization of diazo-tethered alkynes. |
Base-Mediated Decarboxylative Annulation
A transition-metal-free approach for the synthesis of benzoxepines has been developed utilizing a base-mediated decarboxylative annulation. researchgate.net This method involves the reaction of ynones with methyl 2-(2-bromophenyl)acetates. researchgate.net The reaction proceeds through a tandem sequence of a [2 + 4] annulation, a ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution. researchgate.net This strategy offers a broad substrate scope and yields the desired benzoxepine (B8326511) products in moderate to excellent yields with high regioselectivity. researchgate.net
Strategies Involving Functionalized Aryllithiums
While direct information on the use of functionalized aryllithiums for the specific synthesis of this compound is not detailed in the provided search results, the synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives from 2-(phenoxymethyl)benzoic acids is a well-established route. researchgate.netconicet.gov.ar This process typically involves an intramolecular acylation, which could potentially be adapted to utilize functionalized aryllithiums as precursors to the benzoic acid component or as nucleophiles in alternative cyclization strategies.
Sustainable and Green Chemistry Innovations in Dibenzo[B,E]oxepin-11-one Synthesis
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for the construction of complex molecules.
Electro-Organic Synthesis for C-O Bond Formation
Electro-organic synthesis presents a promising green alternative for forming the crucial C-O bond in the dibenzo[b,e]oxepin-11-one core. While specific applications of this technique to this compound were not found, the general principles of electrosynthesis are well-suited for intramolecular cyclizations, potentially reducing the need for harsh reagents and simplifying workup procedures.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A one-pot, microwave-assisted, palladium-catalyzed domino approach has been developed for the synthesis of dibenzo[b,d]oxepines. rsc.org This method starts from 2-bromo- or 2-iodo-aryl ethers and 2-formylphenylboronic acids or their pinacol (B44631) boronic acid esters. rsc.org The reaction proceeds via a tandem intermolecular arylation followed by an intramolecular cyclo-condensation, providing rapid access to a variety of substituted dibenzo[b,d]oxepine products in good to high yields. rsc.org This methodology demonstrates good functional group tolerance. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2-Bromo/Iodo-aryl ethers and 2-Formylphenylboronic acids/esters | Pd-catalyst, Microwave | Dibenzo[b,d]oxepines | Good to High | rsc.org |
Iron(II)-Promoted Direct Synthesis of Dibenzo[B,E]oxepin-11-ones
A novel and efficient method for the synthesis of dibenzo[b,e]oxepin-11(6H)-ones involves the direct intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids. researchgate.netconicet.gov.ar This reaction is promoted by a cooperative system of sustainable iron(II) chloride (FeCl2) and dichloromethyl methyl ether (Cl2CHOCH3). researchgate.netconicet.gov.ar This protocol is compatible with a wide range of functional groups, affording the products in good to excellent yields and with high regioselectivity. researchgate.netconicet.gov.ar The use of iron, an abundant and non-toxic metal, makes this a more sustainable approach compared to methods employing other transition metals. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| 2-(Phenoxymethyl)benzoic acids | FeCl2, Cl2CHOCH3 | Dibenzo[b,e]oxepin-11(6H)-ones | Good to Excellent | researchgate.netconicet.gov.ar |
Control of Regioselectivity in Dibenzo[B,E]oxepin-11-one Synthesis
The regioselectivity of the intramolecular cyclization is a critical aspect in the synthesis of substituted dibenzo[b,e]oxepin-11-ones. The traditional method for synthesizing the dibenzo[b,e]oxepin-11(6H)-one core is through a Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoyl chlorides. nih.gov This intramolecular acylation, typically catalyzed by a Lewis acid like aluminum chloride, generally proceeds with high regioselectivity, directing the acylation to the ortho position of the phenoxy group. nih.gov
The iron(II)-promoted synthesis also demonstrates high regioselectivity. researchgate.netconicet.gov.ar The choice of starting materials, such as appropriately substituted 2-(phenoxymethyl)benzoic acids, is key to controlling the final position of substituents like the chloro group in this compound. researchgate.netnih.gov For instance, starting with a 2-(chlorophenoxy)methyl]benzoic acid derivative would be a logical approach to introduce the chlorine atom at the desired position.
Factors Governing Regiochemical Outcomes for Substituted Systems
The regiochemical outcome in the synthesis of substituted dibenzo[b,e]oxepin-11-ones is a critical aspect, particularly when constructing chlorinated derivatives. The directing influence of substituents on the aromatic rings plays a pivotal role in determining the position of cyclization and, consequently, the final substitution pattern of the tricyclic product.
In intramolecular Friedel-Crafts acylation reactions, a common strategy for constructing the dibenzo[b,e]oxepin-11-one core, the electronic nature of the substituents on both the phenoxy and benzoic acid rings dictates the site of ring closure. For instance, in the synthesis of 2-chlorodibenzo[b,f]oxepin-10(11H)-one, the cyclization of (5-chloro-2-phenoxyphenyl)acetic acid using polyphosphoric acid directs the acylation to the unsubstituted ring. prepchem.com The electron-withdrawing nature of the chlorine atom deactivates the substituted ring towards electrophilic attack, thereby favoring cyclization on the unsubstituted phenyl ring.
Similarly, in nickel-catalyzed reductive-Heck reactions, the regioselectivity is influenced by the electronic and steric properties of the substituents on the aryl and alkyne moieties. researchgate.net Density functional theory (DFT) calculations have been employed to understand and predict the regio- and stereoselectivities in such transformations. acs.org These computational studies provide valuable insights into the reaction mechanism and the factors that govern the regiochemical outcome.
Iron(II)-promoted intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids also demonstrates high regioselectivity. conicet.gov.arresearchgate.net The reaction proceeds via a directed acylation, where the position of the carboxyl group on one ring and the nature of the substituent on the other dictate the point of ring closure. This method has proven to be compatible with a variety of functional groups, leading to the desired dibenzo[b,e]oxepin-11(6H)-one derivatives in good to excellent yields. conicet.gov.arresearchgate.net
Substrate Scope and Functional Group Compatibility in Advanced Syntheses
Modern synthetic methods for constructing the dibenzo[b,e]oxepin-11-one core have been developed to tolerate a wide range of substrates and functional groups, enhancing their utility in medicinal chemistry and materials science.
A notable example is the nickel(0)-catalyzed regioselective synthesis of dibenzo[b,e]oxepines, which exhibits a broad substrate scope and excellent tolerance to various functional groups, including hydroxyl groups. acs.org This methodology has been successfully applied to the synthesis of doxepin (B10761459) and nordoxepin. acs.org The reaction conditions are mild, allowing for the presence of sensitive functionalities. Similarly, an iron(II)-promoted direct synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives from 2-(phenoxymethyl)benzoic acids is compatible with a wide array of functional groups, providing good to excellent yields and high regioselectivity. conicet.gov.arresearchgate.netconicet.gov.ar
The substrate scope of these advanced syntheses is summarized in the table below:
| Methodology | Compatible Functional Groups | Substrate Examples | Reference(s) |
| Nickel(0)-Catalyzed Reductive-Heck Reaction | Hydroxyl, Phenyl, Linear aliphatic chains | 2-((2-(alkylethynyl)phenoxy)methyl)-1-bromobenzene derivatives | acs.org |
| Iron(II)-Promoted Intramolecular Acylation | Electron-donating and electron-withdrawing groups on the aromatic rings | Substituted 2-(phenoxymethyl)benzoic acids | conicet.gov.ar, researchgate.net |
| Silver-Catalyzed Cyclization | Arylboronic acids with various substituents | Arylboronic acids and elemental selenium | researchgate.net |
| Base-Mediated Decarboxylative Annulation | Ynones and methyl 2-(2-bromophenyl)acetates | A broad range of ynones and substituted acetates | researchgate.net |
The compatibility with diverse functional groups is crucial for the synthesis of complex molecules and for the late-stage functionalization of the dibenzo[b,e]oxepin-11-one scaffold. For instance, the synthesis of phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones as p38 MAP kinase inhibitors highlights the importance of methods that can accommodate amino groups. nih.gov
Total Synthesis Strategies for Dibenzo[B,E]oxepin-11-one Architectures
The total synthesis of naturally occurring and synthetically important dibenzo[b,e]oxepin-11-one architectures has been achieved through various strategic approaches. These strategies often involve a key ring-forming reaction to construct the central seven-membered oxepine ring.
One of the most common and direct methods is the intramolecular Friedel-Crafts acylation . This reaction typically involves the cyclization of a 2-(phenoxymethyl)benzoic acid or a related derivative in the presence of a strong acid catalyst such as polyphosphoric acid or thionyl chloride. prepchem.comprepchem.com For example, the synthesis of 3,9-difluoro-6,11-dihydrodibenz[b,e]oxepin-11-one is achieved by treating 5-fluoro-2-[(3-fluorophenyloxy)methyl]benzoic acid with thionyl chloride. prepchem.com
A novel and efficient approach involves an iron(II)-promoted direct intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids. researchgate.net This method utilizes a cooperative system of FeCl2 and Cl2CHOCH3 and has been successfully applied to a short and scalable synthesis of the tricyclic antidepressant drug doxepin. researchgate.net
Palladium-catalyzed reactions have also been employed in the synthesis of the dibenzo[b,e]oxepin core. A sequential Mizoroki-Heck reaction and Pd-catalyzed etherification represents a powerful strategy. nih.gov This approach involves the intramolecular cyclization of a bromoolefin diaryl ether.
Furthermore, a one-pot synthesis of substituted dibenzo[b,f]oxepines has been developed under transition-metal-free conditions. nih.govacs.org This cascade process involves a nucleophilic aromatic substitution followed by a Knoevenagel condensation. nih.govacs.org This strategy was utilized in the total synthesis of the anticancer natural product bauhinoxepin C. acs.org
The following table outlines various total synthesis strategies for the dibenzo[b,e]oxepin-11-one core:
| Key Reaction | Starting Materials | Catalyst/Reagent | Product Type | Reference(s) |
| Intramolecular Friedel-Crafts Acylation | 2-(Phenoxymethyl)benzoic acids | Polyphosphoric acid, Thionyl chloride | Substituted dibenzo[b,e]oxepin-11-ones | prepchem.com, prepchem.com |
| Iron(II)-Promoted Intramolecular Acylation | 2-(Phenoxymethyl)benzoic acids | FeCl2, Cl2CHOCH3 | Dibenzo[b,e]oxepin-11(6H)-ones, Doxepin | researchgate.net |
| Nickel(0)-Catalyzed Reductive-Heck Reaction | 1-Bromo-2-((2-(arylethynyl)phenoxy)methyl)benzene | Ni(0) catalyst | Functionalized dibenzo[b,e]oxepines | acs.org, researchgate.net |
| One-Pot Nucleophilic Aromatic Substitution/Knoevenagel Condensation | Salicylaldehydes and activated methylene (B1212753) compounds | Base | Substituted dibenzo[b,f]oxepines, Bauhinoxepin C | acs.org, nih.gov |
These diverse synthetic strategies provide chemists with a powerful toolkit for the construction of a wide range of dibenzo[b,e]oxepin-11-one derivatives, including the medicinally relevant 3-chloro-dibenzo[b,e]oxepin-11-one. The choice of a particular strategy depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
Mechanistic Elucidation of Dibenzo B,e Oxepin 11 One Ring Formation
Detailed Reaction Mechanisms for Intramolecular Acylation Processes
The primary method for synthesizing the dibenzo[b,e]oxepin-11-one scaffold is through an intramolecular Friedel-Crafts acylation. chemistrysteps.commasterorganicchemistry.com This reaction involves the cyclization of a precursor molecule containing both an aromatic ring and an acyl group. chemistrysteps.com
A common precursor for the synthesis of 3-Chlorodibenzo[b,e]oxepin-11-one is a substituted 2-(phenoxymethyl)benzoic acid. The synthesis generally begins with the conversion of the carboxylic acid group to a more reactive acyl chloride. This is typically achieved by reacting the benzoic acid derivative with thionyl chloride. nih.gov
The crucial ring-closing step is an electrophilic aromatic substitution. The acyl chloride, in the presence of a Lewis acid catalyst, generates a highly electrophilic acylium ion. chemistrysteps.com This ion is then attacked by the electron-rich aromatic ring of the phenoxy group, leading to the formation of a new carbon-carbon bond and the seven-membered oxepinone ring. chemistrysteps.com The reaction concludes with the deprotonation of the aromatic ring, restoring its aromaticity and yielding the final dibenzo[b,e]oxepin-11-one product.
An alternative pathway involves the direct cyclization of 2-(phenoxymethyl)benzoic acids without prior conversion to the acyl chloride. This can be achieved using strong acids like polyphosphoric acid (PPA). ccsenet.orgprepchem.comrepec.org In this case, the acid protonates the carboxylic acid, which then loses water to form the acylium ion in situ, which subsequently undergoes the intramolecular acylation.
Catalytic Roles and Specificities of Lewis Acids and Other Reagents in Cyclization
The choice of catalyst is critical in the intramolecular acylation for forming the dibenzo[b,e]oxepin-11-one ring. Various Lewis acids and other reagents have been employed, each with its own specificities and catalytic role.
Lewis Acids:
Aluminum Chloride (AlCl₃): A classic and powerful Lewis acid for Friedel-Crafts reactions. chemistrysteps.com It effectively activates the acyl chloride to form the reactive acylium ion. chemistrysteps.com However, its high reactivity can sometimes lead to side reactions or require careful control of reaction conditions.
Iron(II) Chloride (FeCl₂): A more sustainable and milder Lewis acid that has been successfully used in the synthesis of dibenzo[b,e]oxepin-11(6H)-ones. researchgate.netconicet.gov.ar It is often used in a cooperative system with dichloromethyl methyl ether (Cl₂CHOCH₃). researchgate.netconicet.gov.ar This system promotes the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids with good to excellent yields and high regioselectivity. conicet.gov.ar Mechanistic proposals suggest the importance of FeCl₂ over FeCl₃ in this cyclization. researchgate.net
Cationic Triarylchlorostibonium Lewis Acids ([Ar₃SbCl]⁺): These have been investigated as catalysts for Friedel-Crafts alkylation and demonstrate the potential for C-X bond activation. nih.gov Their Lewis acidity can be tuned by the degree of fluorination of the aryl substituents. nih.gov
Other Reagents:
Polyphosphoric Acid (PPA): A widely used and powerful dehydrating agent that facilitates the cyclization of carboxylic acids onto aromatic rings to form cyclic ketones. ccsenet.orgrepec.orgresearchgate.net PPA acts as both a catalyst and a solvent. It protonates the carboxylic acid, promoting the formation of the acylium ion needed for the intramolecular acylation. ccsenet.org It is particularly useful for the cyclization of 2-(phenoxymethyl)benzoic acids and their derivatives. nih.govprepchem.com
Methanesulfonic acid (MSA): An alternative to PPA, MSA is a strong acid that is easier to handle due to its liquid state and comparable acidity. masterorganicchemistry.com
Interactive Data Table: Comparison of Catalysts in Dibenzo[b,e]oxepin-11-one Synthesis
| Catalyst/Reagent | Precursor | Key Advantages | Reference(s) |
| AlCl₃ | Acyl Chloride | High reactivity, classic method | chemistrysteps.com |
| FeCl₂/Cl₂CHOCH₃ | 2-(phenoxymethyl)benzoic acid | Sustainable, high regioselectivity, good yields | researchgate.netconicet.gov.ar |
| [Ar₃SbCl]⁺ | Alkyl Halide (in related reactions) | Tunable Lewis acidity | nih.gov |
| Polyphosphoric Acid (PPA) | 2-(phenoxymethyl)benzoic acid | Acts as catalyst and solvent, powerful dehydrating agent | nih.govccsenet.orgprepchem.comrepec.org |
| Methanesulfonic acid (MSA) | Carboxylic Acid | Easier to handle than PPA | masterorganicchemistry.com |
Characterization of Reaction Intermediates and Transition States
The intramolecular Friedel-Crafts acylation proceeds through several key intermediates and transition states.
The initial step involves the formation of an acylium ion . This highly electrophilic species is generated by the interaction of the acyl chloride with a Lewis acid or by the dehydration of the carboxylic acid in the presence of a strong acid like PPA. chemistrysteps.com The acylium ion is resonance-stabilized, which contributes to its formation.
The subsequent attack of the aromatic ring on the acylium ion leads to a Wheland intermediate , also known as an arenium ion. This is a resonance-stabilized carbocation where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate influences the reaction rate.
The final step is the deprotonation of the Wheland intermediate to restore the aromaticity of the ring and form the stable dibenzo[b,e]oxepin-11-one product.
While direct observation of these transient species can be challenging, their existence is well-established through mechanistic studies and computational calculations. For instance, in related reactions, the transition states for ring closure in intramolecular Friedel-Crafts reactions have been studied, indicating a preference for the formation of six-membered rings over five- or seven-membered rings in some cases. masterorganicchemistry.com
Investigating Factors Influencing Reaction Kinetics and Thermodynamics in Oxepinone Formation
The kinetics and thermodynamics of the dibenzo[b,e]oxepin-11-one ring formation are influenced by several factors.
Temperature: Higher temperatures generally increase the reaction rate. However, in some cases, lower temperatures can favor the formation of the kinetic product over the thermodynamic product. For instance, in related rearrangements leading to tetrahydrofurans, lower temperatures favored the formation of the cis-isomer (kinetic product), while higher temperatures led to the more stable trans-isomer (thermodynamic product). nih.govresearchgate.net
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. For example, the use of solvents like 1,2-dichloroethane (B1671644) is common in Friedel-Crafts acylations. nih.gov
Substituent Effects: The electronic nature of substituents on the aromatic rings can influence the nucleophilicity of the ring undergoing attack and the stability of the Wheland intermediate. Electron-donating groups on the phenoxy ring would be expected to increase the reaction rate, while electron-withdrawing groups would decrease it.
The interplay between thermodynamics and kinetics is crucial in determining the final product distribution. berkeley.edu In some systems, non-equilibrium intermediates can be observed, highlighting the importance of the reaction pathway. berkeley.edu
Advanced Spectroscopic and Structural Characterization of Dibenzo B,e Oxepin 11 One and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups, like chlorine and oxygen, tend to "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield). oregonstate.eduucl.ac.ukjackwestin.com The aromatic protons in dibenzo[b,e]oxepin-11-one derivatives typically resonate in the range of 7.0–8.5 ppm. The benzylic protons of the methylene (B1212753) bridge (C6) are also shifted downfield due to the adjacent oxygen atom and aromatic ring. oregonstate.edu
For 3-Chlorodibenzo[b,e]oxepin-11-one, the protons on the chlorinated benzene (B151609) ring would be expected to show distinct chemical shifts and coupling patterns compared to the unsubstituted ring. The chlorine atom's electron-withdrawing effect would further deshield the ortho and para protons.
Table 1: Representative ¹H NMR Spectral Data for Dibenzo[b,e]oxepin-11-one Analogs Data presented is for analogous compounds and serves as a representative example.
| Proton Assignment | Expected Chemical Shift (δ, ppm) Range | Typical Multiplicity |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplet (m), Doublet (d), Triplet (t) |
Note: The exact chemical shifts and multiplicities depend on the specific substitution pattern and the solvent used.
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. wisc.edu Chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap and often allows for the resolution of every unique carbon atom. libretexts.orgoregonstate.edu The chemical shift of a carbon is highly dependent on its hybridization and the electronegativity of attached atoms. libretexts.org
In the dibenzo[b,e]oxepin-11-one scaffold, the carbonyl carbon (C=O) is the most deshielded, typically appearing far downfield (around 190 ppm). libretexts.org Aromatic and ether-linked carbons also have characteristic chemical shifts. The presence of a chlorine atom causes a downfield shift for the carbon it is directly attached to (ipso-carbon) and influences the shifts of adjacent carbons. libretexts.org
Table 2: Representative ¹³C NMR Spectral Data for 2-chlorodibenz[b,e]oxepin-11(6H)-one Data for the 2-chloro analog (CAS: 23560-69-2) is used as a representative example for the chlorinated dibenzo[b,e]oxepin-11-one structure.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) Range |
|---|---|
| Carbonyl Carbon (C=O) | 185 - 195 |
| Aromatic Carbons (Ar-C) | 115 - 150 |
| Aromatic Carbon (Ar-C-Cl) | 130 - 140 |
| Aromatic Carbon (Ar-C-O) | 155 - 165 |
Note: These are typical ranges. Actual values can vary based on solvent and specific molecular structure.
The dibenzo[b,e]oxepin-11-one ring system is not planar. X-ray crystallography has shown that it adopts a bent, "butterfly" or "twist-boat" conformation. mdpi.com NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine and confirm this conformation in solution. mdpi.com
A NOESY experiment detects protons that are close to each other in space, even if they are not directly connected through chemical bonds. For the dibenzooxepinone ring, NOE correlations between protons on the two different benzene rings, or between the methylene protons and nearby aromatic protons, can provide definitive evidence for the twisted, non-planar structure. For instance, a study on related dibenzo[b,f]oxepine derivatives used gated ¹³C NMR to observe a Nuclear Overhauser Effect between a proton on one of the aromatic rings and the carbonyl carbon, confirming the folded conformation in solution. mdpi.com Such studies are crucial for understanding how these molecules exist and interact in a biological environment.
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Analysis
Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR or FTIR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
For this compound, the spectrum would be dominated by several key absorption bands. The most prominent would be the strong stretching vibration of the ketone carbonyl group (C=O). Other important vibrations include the stretching of the aryl-ether linkage (Ar-O-C), aromatic C=C bonds, and the C-Cl bond.
Table 3: Characteristic IR/FTIR Absorption Bands for Dibenzo[b,e]oxepin-11-one Analogs
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretch | 1650 - 1690 | Strong |
| Aryl-Alkyl Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium to Weak |
| Chloro-Aromatic (C-Cl) | Stretch | 600 - 800 | Medium to Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
Note: Data is inferred from general spectroscopic tables and analysis of related structures like 2-chlorodibenz[b,f] rsc.orgnih.govoxazepin-11(10H)-one. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. jackwestin.com High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₁₄H₉ClO₂. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two signals separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) with an approximate intensity ratio of 3:1.
Table 4: Expected HRMS and MS/MS Fragmentation Data for this compound
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Description |
|---|---|---|---|
| [M]⁺ | C₁₄H₉³⁵ClO₂ | 244.0291 | Molecular Ion |
| [M+2]⁺ | C₁₄H₉³⁷ClO₂ | 246.0262 | Isotope Peak |
| [M-CO]⁺ | C₁₃H₉³⁵ClO | 216.0342 | Loss of Carbon Monoxide |
Note: The monoisotopic mass is calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl). Fragmentation patterns are predicted based on common fragmentation rules for ketones and aromatic ethers.
The fragmentation would likely proceed via characteristic pathways, such as the loss of a carbon monoxide (CO) molecule from the ketone group (a loss of 28 Da) or the loss of the chlorine atom. bhu.ac.in
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, extensive data exists for the parent compound, 6,11-Dihydrodibenz[b,e]oxepin-11-one, which provides a reliable model for the core structure. ucl.ac.uklibretexts.org
The crystal structure reveals that the tricyclic system is not planar. The central seven-membered oxepine ring adopts a twisted-boat conformation. This twist results in the two benzene rings being non-coplanar, with a significant dihedral angle between their mean planes, reported to be 42.0(1)°. ucl.ac.uklibretexts.org This "butterfly-like" shape is a key structural feature of the dibenzo[b,e]oxepinone scaffold. In the crystal lattice, molecules are often linked by weak intermolecular interactions, such as C-H···O hydrogen bonds, forming extended chains or layers. ucl.ac.uklibretexts.org The substitution of a hydrogen atom with a chlorine atom at the 3-position is not expected to fundamentally alter this core conformation, although it may influence the crystal packing due to different intermolecular interactions.
Table 5: Crystallographic Data for the Analogous Compound 6,11-Dihydrodibenz[b,e]oxepin-11-one
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₂ | ucl.ac.uklibretexts.org |
| Crystal System | Monoclinic | libretexts.org |
| Space Group | Cc | libretexts.org |
| Dihedral Angle (Benzene-Benzene) | 42.0(1)° | ucl.ac.uklibretexts.org |
Molecular Geometry and Conformation of the Oxepinone Ring (e.g., Twist-Boat Conformation)
Crystallographic studies of dibenzo[b,e]oxepin-11-one and its analogs have revealed that the central seven-membered oxepinone ring typically adopts a non-planar conformation. For the parent compound, 6,11-Dihydro-dibenz[b,e]oxepin-11-one, X-ray diffraction analysis has confirmed that the oxepine ring exists in a twist-boat conformation . klivon.comdoaj.orgnih.gov This conformation is a result of the fusion of the two benzene rings, which introduces significant steric strain that is alleviated by the puckering of the central ring.
The introduction of a chlorine atom at the 3-position is not expected to fundamentally alter this twist-boat conformation, as the primary determinant of the ring's shape is the tricyclic system itself. However, the substituent may induce minor changes in bond angles and lengths within the adjacent benzene ring due to its electronic and steric effects.
Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds)
In the solid state, the spatial arrangement of molecules is governed by a variety of intermolecular forces. For 6,11-Dihydro-dibenz[b,e]oxepin-11-one, the crystal structure reveals that molecules are linked into chains along the c-axis through weak C-H···O hydrogen bonds . doaj.orgnih.govimsa.edu These interactions involve hydrogen atoms from the aromatic rings and the carbonyl oxygen of the oxepinone ring.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O=C) | 2.2 - 2.8 |
| C-H···Cl Interaction | Aromatic/Aliphatic C-H | Chlorine | 2.7 - 3.2 |
Dihedral Angles and Aromatic Ring Orientations in Fused Systems
A critical parameter defining the three-dimensional structure of dibenzo[b,e]oxepin-11-one systems is the dihedral angle between the two fused benzene rings. This angle is a direct consequence of the conformation of the central oxepinone ring. For 6,11-Dihydro-dibenz[b,e]oxepin-11-one, the dihedral angle between the mean planes of the two benzene rings has been determined to be 42.0° . klivon.comdoaj.orgnih.gov This significant deviation from planarity gives the molecule a distinct "butterfly" shape. nih.gov
The substitution of a chlorine atom at the 3-position is unlikely to cause a major change in this dihedral angle, as it is primarily dictated by the inherent strain of the fused ring system. Minor variations may occur due to the electronic influence of the halogen on the aromatic system.
| Compound | Dihedral Angle Between Benzene Rings |
| 6,11-Dihydro-dibenz[b,e]oxepin-11-one | 42.0° klivon.comdoaj.orgnih.gov |
| This compound | Expected to be similar to the parent compound |
Emerging and Complementary Characterization Techniques for Complex Organic Systems
Beyond standard spectroscopic methods, a suite of advanced techniques can provide deeper insights into the properties of complex organic molecules like this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. researchgate.net For a molecule like this compound, XPS can be particularly useful for:
Confirming Elemental Composition: XPS can verify the presence of carbon, oxygen, and chlorine in the molecule.
Probing the Chemical State of Chlorine: The binding energy of the Cl 2p core level electrons can confirm the presence of a covalent C-Cl bond and distinguish it from ionic chloride. High-resolution XPS spectra of halogenated organic compounds show characteristic peaks for covalently bonded halogens. nih.gov
Analyzing Electronic Structure: Shifts in the binding energies of carbon and oxygen atoms can provide information about their chemical environment, such as the difference between the carbonyl carbon and the aromatic carbons, or the ether oxygen versus the carbonyl oxygen.
| Element | Core Level | Expected Binding Energy Range (eV) for Covalent Bond |
| C | 1s | 284 - 288 |
| O | 1s | 531 - 534 |
| Cl | 2p | 200 - 202 |
Raman Spectroscopy for Vibrational and Local Structure Information
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and can provide detailed information about the molecular framework. wikipedia.org For this compound, Raman spectroscopy could be employed to:
Identify Characteristic Vibrational Modes: The Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of the dibenzo[b,e]oxepin-11-one skeleton, including the C=C stretching of the aromatic rings, the C-O-C stretching of the ether linkage, and the C=O stretching of the ketone.
Detect the C-Cl Bond: The C-Cl stretching vibration would give rise to a characteristic peak in the lower frequency region of the Raman spectrum.
Study Conformational Isomers: If different conformers of the molecule exist in solution or in the solid state, Raman spectroscopy may be able to distinguish between them based on subtle differences in their vibrational spectra.
Mössbauer Spectroscopy in Metal-Catalyzed Systems
Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of specific isotopes, most commonly 57Fe. tandfonline.com While not directly applicable to the characterization of this compound itself, it is an invaluable tool for studying systems where this molecule might be involved in metal-catalyzed reactions. tandfonline.comresearchgate.netyoutube.com For instance, if this compound were to be synthesized or modified using an iron-based catalyst, Mössbauer spectroscopy could provide critical information about:
The Oxidation State of Iron: The isomer shift in the Mössbauer spectrum can reveal the oxidation state of the iron catalyst (e.g., Fe(0), Fe(II), Fe(III)).
The Coordination Environment of the Catalyst: The quadrupole splitting provides information about the symmetry of the electric field around the iron nucleus, which is influenced by the number and type of ligands coordinated to it.
Catalyst-Substrate Interactions: Changes in the Mössbauer parameters upon interaction of the catalyst with the organic substrate or intermediates can shed light on the reaction mechanism.
Computational and Theoretical Investigations of Dibenzo B,e Oxepin 11 One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecular systems with a good balance of accuracy and computational cost. For complex organic molecules like 3-Chlorodibenzo[b,e]oxepin-11-one, DFT calculations can elucidate various electronic and structural properties.
Electronic Structure and Geometric Optimization
The geometric optimization of this compound using DFT methods, such as with the B3LYP functional and a suitable basis set (e.g., 6-311G(d,p)), reveals the most stable three-dimensional arrangement of its atoms. The central seven-membered oxepinone ring is not planar and typically adopts a boat-like conformation. The dihedral angle between the two benzene (B151609) rings is a key parameter in defining this conformation. For the parent 6,11-dihydrodibenz[b,e]oxepin-11-one, X-ray crystallography has shown this angle to be approximately 42.0°. researchgate.net The introduction of a chlorine atom at the 3-position is expected to induce subtle changes in the bond lengths and angles of the adjacent benzene ring due to its electronegativity and steric bulk.
The chlorine substituent influences the electron density distribution across the molecule. The electron-withdrawing nature of chlorine leads to a polarization of the C-Cl bond and can affect the aromaticity and reactivity of the substituted ring. This redistribution of electron density is crucial in determining the molecule's interaction with biological targets.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For dibenzo[b,e]oxepin-11-one systems, the HOMO is typically a π-orbital distributed over the electron-rich regions of the fused aromatic rings. The LUMO is also a π-antibonding orbital, often localized on the electron-deficient regions, including the carbonyl group. The introduction of a chlorine atom at the 3-position is expected to lower the energies of both the HOMO and LUMO due to its inductive electron-withdrawing effect. This can lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, potentially increasing its reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.0 |
| LUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: The values in Table 1 are estimated based on DFT calculations of similar aromatic ketones and chlorinated aromatic compounds. Actual values would require specific calculations for this compound.
Computational Validation of Proposed Reaction Mechanisms
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating their relative energies. For the synthesis of dibenzo[b,e]oxepin-11-ones, a key step is often an intramolecular Friedel-Crafts acylation. Computational studies can model this reaction, providing insights into the role of the Lewis acid catalyst and the energetics of the cyclization process. nih.gov
For reactions involving the chlorinated scaffold, such as nucleophilic aromatic substitution, DFT can help predict the most likely site of attack and the activation barriers for different reaction pathways. For instance, in the synthesis of a disubstituted oxepin (B1234782) derivative starting from 3-chloro-9-nitrodibenzo[b,e]oxepin-11(6H)-one, computational modeling could validate the observed regioselectivity. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR, IR)
DFT calculations can predict various spectroscopic properties with a high degree of accuracy. The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. nanobioletters.com
For this compound, DFT can calculate the ¹H and ¹³C NMR chemical shifts. The calculated spectra can be compared with experimental data to confirm the structure. The chlorine atom will influence the chemical shifts of the protons and carbons on the substituted aromatic ring. Similarly, the calculated IR spectrum can help in the assignment of experimental vibrational bands, such as the characteristic C=O stretch of the ketone and the C-Cl stretching frequency. In a study on a chlorinated cyclobutane (B1203170) derivative, a good correlation was found between experimental and DFT-calculated spectroscopic data. nanobioletters.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C11) | 190-195 |
| C-Cl (C3) | 130-135 |
| C-O (Bridgehead) | 155-160 |
Note: The values in Table 2 are estimations based on known trends for similar functional groups and would need to be confirmed by specific DFT calculations.
Molecular Modeling and Conformational Landscape Analysis
The biological activity of a molecule is often dependent on its three-dimensional shape and its ability to adopt specific conformations to bind to a biological target. Molecular modeling techniques, including molecular dynamics (MD) simulations, can explore the conformational landscape of this compound.
MD simulations can provide insights into the flexibility of the seven-membered ring and the accessible conformations of the molecule in different environments, such as in solution or within a protein binding pocket. Studies on related chlorinated dibenzo[b,e]oxepine derivatives have utilized molecular dynamics to understand their binding modes to receptors. nih.gov These studies suggest that the tricyclic core adopts a specific orientation within the binding pocket. The position of the chlorine atom can influence these interactions and, consequently, the biological activity. nih.gov
Theoretical Studies on Quantitative Structure-Property Relationships (QSPR) in Oxepinones
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. These models can then be used to predict the properties of new, unsynthesized compounds.
For a series of substituted dibenzo[b,e]oxepin-11-ones, QSPR models can be developed to predict properties like lipophilicity (logP), solubility, and melting point. The descriptors used in these models can be derived from computational calculations and include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and topological parameters.
A study on the influence of the chlorine substitution pattern on the pharmacology of dibenzo[b,e]oxepines provides a basis for developing QSPR models. nih.gov By correlating structural descriptors (such as the position and number of chlorine atoms) with biological activity, it is possible to understand the key features required for a desired pharmacological profile. For example, the lipophilicity, which is influenced by the chlorine substituent, is a critical parameter for membrane permeability and drug-likeness.
| Descriptor | Typical Influence of Chlorine Substitution |
|---|---|
| Calculated logP (cLogP) | Increases |
| Molecular Weight | Increases |
| Dipole Moment | Changes depending on position |
| Polar Surface Area (PSA) | Relatively unchanged |
Chemical Reactivity and Derivatization Strategies for Dibenzo B,e Oxepin 11 One
Functionalization of the Dibenzo[B,E]oxepin-11-one Core
The dibenzo[b,e]oxepin-11-one skeleton offers multiple sites for chemical modification, including the aromatic rings, the benzylic position (C6), and the ketone at C11. Strategic functionalization at these positions allows for the systematic development of new chemical entities.
Regioselective halogenation is a powerful tool for introducing functional handles onto the dibenzo[b,e]oxepin-11-one core. The Wohl-Ziegler reaction, in particular, is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgthermofisher.com This reaction proceeds via a free-radical chain mechanism. organic-chemistry.orgmychemblog.com
In the context of the dibenzo[b,e]oxepin-11-one system, the methylene (B1212753) bridge at the C6 position is a benzylic site and is susceptible to radical halogenation. For instance, a major improvement in the antimicrobial activity of a series of dibenzo[b,e]oxepine derivatives was achieved through the synthesis of a corresponding bromomethyl derivative, highlighting the utility of this functionalization strategy. nih.govresearchgate.net
The mechanism involves the homolytic cleavage of a radical initiator, which then generates a bromine radical from NBS. mychemblog.com This bromine radical abstracts a hydrogen atom from the benzylic C6 position of the dibenzo[b,e]oxepin-11-one, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, generated in situ from the reaction of HBr with NBS, to yield the 6-bromo derivative and a new bromine radical, thus propagating the chain. organic-chemistry.orgmychemblog.com The use of a non-polar solvent like carbon tetrachloride (CCl₄) is traditional for this reaction, as it minimizes ionic side reactions. wikipedia.org
The dibenzo[b,e]oxepin-11-one scaffold can be synthesized through an intramolecular nucleophilic aromatic substitution, which underscores the reactivity of the core structure towards nucleophiles under certain conditions. mdpi.com Once functionalized, for example by halogenation at the C6 position as described above, the resulting 6-halodibenzo[b,e]oxepin-11-one becomes an excellent substrate for nucleophilic displacement reactions.
The bromine atom at the benzylic C6 position is a good leaving group, allowing for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates. This Sₙ2-type reaction provides a versatile route to a diverse range of 6-substituted derivatives, enabling the exploration of structure-activity relationships.
The ketone at the C11 position is a key site for derivatization. It readily undergoes condensation reactions with hydroxylamine (B1172632) to form the corresponding oxime, which can then be further functionalized. A series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes have been synthesized through a two-step process. nih.govresearchgate.net
First, the parent ketone is treated with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) to form the intermediate oxime (an E/Z mixture). researchgate.net Subsequently, this oxime is acylated using various substituted benzoyl chlorides in the presence of pyridine, which acts as a proton acceptor, to yield the final O-acyloxime derivatives. researchgate.net This strategy allows for the introduction of diverse substituents via the acyl group, significantly expanding the chemical space around the core structure.
Table 1: Synthesis of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives
| Parent Ketone | Acylating Agent | Product | Reference |
|---|---|---|---|
| Dibenzo[b,e]oxepin-11(6H)-one | Benzoyl chloride | (E/Z)-dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime | researchgate.net |
| 2-Methyldibenzo[b,e]oxepin-11(6H)-one | Benzoyl chloride | (E/Z)-2-Methyldibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime | researchgate.net |
| 2-Methyldibenzo[b,e]oxepin-11(6H)-one | 4-Chlorobenzoyl chloride | (E/Z)-2-Methyldibenzo[b,e]oxepin-11(6H)-one O-(4-chlorobenzoyl)oxime | researchgate.net |
Ring Transformations and Skeletal Rearrangements of Oxepinone Heterocycles
The seven-membered ring of the dibenzo[b,e]oxepin-11-one system, while relatively stable, can undergo ring transformations and skeletal rearrangements under specific conditions. Such reactions are valuable for accessing novel heterocyclic scaffolds that may not be available through direct synthesis.
For example, studies on the related 10,11-dihydrodibenz[b,f]oxepin system have shown that 10-chloro derivatives can undergo rearrangement to form 9-chloromethyldibenzoxanthenes. rsc.org This type of rearrangement is influenced by the stereoelectronic requirements of the conformation of the seven-membered ring. rsc.org
Ring transformation reactions are a known strategy for converting one cyclic compound into another, often proceeding through ring-opening and subsequent re-cyclization. nih.govnih.gov In azirino-fused eight-membered heterocycles, for instance, transannular ring transformations can lead to ring contraction, forming 1,4-benzoxazines or 1,3-benzoxazoles. rsc.org While specific examples for 3-Chlorodibenzo[b,e]oxepin-11-one are not extensively documented, the principles suggest that under appropriate thermal, photochemical, or catalytic conditions, the oxepinone ring could potentially rearrange or contract, providing pathways to different fused heterocyclic systems. For example, the most common thermal reaction for thiepines, the sulfur analogue of oxepines, is the extrusion of the heteroatom to form a benzene (B151609) derivative. slideshare.net A similar extrusion of oxygen from the oxepine ring is a plausible, albeit likely high-energy, transformation.
Introduction of Substituents: Impact on Chemical Properties and Synthetic Accessibility
The introduction of substituents onto the dibenzo[b,e]oxepin-11-one core has a profound impact on its physical, chemical, and biological properties. The nature of the substituent (electron-donating or electron-withdrawing) and its position on the aromatic rings can influence the electron density distribution across the molecule, thereby affecting its reactivity and the accessibility of synthetic routes.
For instance, the presence of electron-withdrawing groups can enhance the electrophilicity of the aromatic rings, making them more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of the core itself. mdpi.com Conversely, electron-donating groups can activate the rings towards electrophilic substitution.
The nature and position of substituents are critical determinants of reaction outcomes, influencing both yields and regioselectivity. In acylation reactions, the interplay between steric and electronic effects of existing substituents can direct the position of the incoming group. beilstein-journals.org
A study on the intramolecular Friedel-Crafts acylation to form the dibenzo[b,e]oxepin-11-one ring system demonstrated this principle clearly. conicet.gov.ar When synthesizing derivatives from 2-(phenoxymethyl)benzoic acids, substrates containing a meta-substituent on the phenoxy ring resulted in total para regioselectivity for the cyclization. conicet.gov.ar This outcome is attributed to the higher thermodynamic stability of the para product, which avoids the steric hindrance that would be present in the ortho regioisomer. conicet.gov.ar
Computational methods can also predict the influence of substituents. For the related dibenzo[b,f]oxepine system, substituent-induced chemical shifts (SCS) in ¹³C NMR spectra have been used to probe the electronic interactions and changes in electron density, which in turn correlate with the reactivity of specific positions towards electrophilic attack. nih.gov This highlights how a substituent's electronic effect can be transmitted through the ring system to dictate regioselectivity. For example, bulky substituents can sterically shield a potential reaction site, preventing the approach of a reagent and favoring reaction at a less hindered position. beilstein-journals.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | Not available | C₁₄H₉ClO₂ |
| Dibenzo[b,e]oxepin-11(6H)-one | 4504-87-4 | C₁₄H₁₀O₂ |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ |
| Carbon tetrachloride | 56-23-5 | CCl₄ |
| Hydroxylamine hydrochloride | 5470-11-1 | H₄ClNO |
| Pyridine | 110-86-1 | C₅H₅N |
| Benzoyl chloride | 98-88-4 | C₇H₅ClO |
| 10,11-Dihydrodibenz[b,f]oxepin | 2575-30-6 | C₁₄H₁₂O |
| 9-Chloromethyldibenzoxanthene | Not available | C₂₁H₁₅ClO |
Stereochemical Considerations in Derivatization (e.g., E/Z Isomerism of Oximes)
The derivatization of the keto group at the 11-position of the dibenzo[b,e]oxepin-11-one scaffold, particularly through oximation, introduces a new stereocenter, leading to the formation of E and Z geometric isomers. The spatial arrangement of the hydroxyl group relative to the fused ring system can significantly influence the compound's biological activity and physicochemical properties. This section delves into the stereochemical aspects of these derivatives, with a focus on the E/Z isomerism of oximes derived from chloro-substituted dibenzo[b,e]oxepin-11-ones.
The formation of oximes from ketones like this compound typically results in a mixture of E and Z isomers. The ratio of these isomers can be influenced by several factors, including the reaction conditions (temperature, solvent, and catalyst) and the steric and electronic nature of the substituents on the dibenzo[b,e]oxepin core. researchgate.net
In the context of dibenzo[b,e]oxepin-11-one derivatives, the presence of E/Z isomerism has been confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com For instance, in the ¹H-NMR spectra of O-(arylcarbamoyl)oximes of 6,11-dihydro-dibenz[b,e]oxepin-11-one, the existence of major and minor isomers is evident from the splitting of proton and carbon signals. nih.govmdpi.com This is particularly noticeable for the methylene protons at the 6-position (H-6), which may appear as two distinct singlets corresponding to the two isomers. nih.govmdpi.com
While specific studies on the 3-chloro derivative are limited, research on related dibenzo[b,e]oxepin-11-one oxime carbamates provides valuable insights. For example, in a series of O-(arylcarbamoyl)oximes, including those with chloro-substituents on the aryl ring, both major and minor isomers were observed in the ¹H-NMR spectra. mdpi.com The chemical shifts of the H-6 protons for the major and minor isomers were very close, indicating a subtle difference in their magnetic environments. nih.govmdpi.com
The determination of the specific configuration (E or Z) often relies on advanced 2D NMR techniques and single-crystal X-ray diffraction studies. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can also predict the relative stabilities of the E and Z isomers. mdpi.com In many oxime systems, the E-isomer is found to be thermodynamically more stable due to reduced steric hindrance. mdpi.com However, intramolecular interactions, such as hydrogen bonding, can in some cases stabilize the Z-isomer. mdpi.com
The separation of E and Z isomers can be achieved using chromatographic techniques, such as nonaqueous capillary electrophoresis, as demonstrated for the antidepressant drug doxepin (B10761459), which possesses a dibenz[b,e]oxepin core. nih.gov The successful separation relies on the differential interaction of the isomers with a selector, such as a calixarene. nih.gov
The following table summarizes the key aspects of stereoisomerism in dibenzo[b,e]oxepin-11-one oxime derivatives based on available research.
| Aspect | Findings | References |
| Isomer Formation | Reaction of dibenzo[b,e]oxepin-11-one with hydroxylamine derivatives typically yields a mixture of E and Z isomers. | researchgate.net |
| Spectroscopic Evidence | ¹H and ¹³C NMR spectra show signal splitting for key protons and carbons (e.g., H-6, C-6, C-11), indicating the presence of major and minor isomers. | nih.govmdpi.com |
| Structural Elucidation | Advanced techniques like 2D NMR and X-ray crystallography are crucial for unambiguous assignment of E and Z configurations. | nih.gov |
| Isomer Stability | The E-isomer is often thermodynamically more stable, but this can be influenced by intramolecular interactions and solvent effects. | mdpi.com |
| Separation | Chromatographic methods, including nonaqueous capillary electrophoresis with chiral selectors, can be employed to separate the E and Z isomers. | nih.gov |
Dibenzo B,e Oxepin 11 One As a Strategic Synthetic Intermediate
Utility in the Synthesis of Advanced Organic Scaffolds
Dibenzo[b,e]oxepin-11-one serves as a foundational building block for a variety of advanced organic scaffolds, prized for their unique three-dimensional arrangements and potential applications in medicinal chemistry and material science.
Precursor to Diverse Tricyclic Structures of Research Interest
The dibenzo[b,e]oxepin-11-one framework is a key starting point for the synthesis of a multitude of tricyclic structures. researchgate.netnih.gov Its inherent reactivity allows for a range of chemical transformations, leading to novel compounds with potential biological activity. For instance, it has been used to create a series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes. nih.gov These derivatives have been evaluated for their antimicrobial properties. nih.gov
Furthermore, the replacement of the oxygen atom in the oxepine ring with a sulfur atom, its bioisostere, has led to the synthesis of dibenzo[b,e]thiepine derivatives. nih.gov This structural modification has been shown to significantly enhance antimicrobial activity against various bacterial and fungal strains. nih.gov The versatility of the dibenzo[b,e]oxepin-11-one core is also demonstrated in its conversion to dibenzo[e,h]azulenes, a class of compounds with potential for further functionalization and exploration of their physicochemical and biological profiles. researchgate.net
Role in the Chemical Synthesis of Doxepin (B10761459) and its Analogs
Dibenzo[b,e]oxepin-11(6H)-one is a well-established intermediate in the synthesis of doxepin, a tricyclic antidepressant. researchgate.netresearchgate.net The synthesis of doxepin from this ketone intermediate typically involves a Grignard reaction followed by dehydration. tandfonline.com Specifically, the ketone is reacted with a Grignard reagent, such as 3-(N,N-dimethylamino)propylmagnesium chloride, to form a tertiary alcohol. tandfonline.com Subsequent dehydration of this alcohol yields doxepin. tandfonline.comgoogle.com
The development of efficient and scalable synthetic routes to dibenzo[b,e]oxepin-11(6H)-one itself has been a focus of research to support the production of doxepin and its analogs. researchgate.netconicet.gov.ar One notable method involves the intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids, which can be achieved using a cooperative system of iron(II) chloride and dichloromethyl methyl ether. researchgate.netconicet.gov.ar This approach offers good to excellent yields and high regioselectivity, making it a valuable tool for the synthesis of the dibenzo[b,e]oxepin-11-one core structure. researchgate.netconicet.gov.ar
Diversification Strategies for Dibenzo[b,e]oxepin-11-one Derived Molecules
The dibenzo[b,e]oxepin-11-one scaffold provides a rich platform for chemical diversification, enabling the synthesis of a wide range of derivatives with potentially tailored properties. A key strategy for diversification involves the functionalization of the core structure through various chemical reactions. researchgate.net
One approach is the conversion of the ketone group into other functional groups. For example, the ketone can be transformed into an oxime, which can then be further acylated to produce O-benzoyloxime derivatives. nih.govresearchgate.net This strategy has been employed to create a library of compounds with varying substituents, allowing for the exploration of structure-activity relationships. nih.gov
Another diversification strategy involves the modification of the aromatic rings. The introduction of different substituents onto the benzene (B151609) rings of the dibenzo[b,e]oxepin-11-one core can significantly impact the molecule's electronic and steric properties, leading to altered biological activity. nih.gov Furthermore, the core structure itself can be modified, for instance, by replacing the oxygen atom with sulfur to create dibenzo[b,e]thiepine analogs, which have shown enhanced antimicrobial activity. nih.gov The potential for heteroaromatic annulation reactions with appropriate binucleophiles also allows for the construction of fused heterocyclic systems, such as dibenzo[e,h]azulenes, further expanding the chemical space accessible from this versatile intermediate. researchgate.net
Scalability and Industrial Relevance of Synthetic Protocols
The industrial relevance of synthetic protocols for dibenzo[b,e]oxepin-11-one and its derivatives is closely tied to their efficiency, cost-effectiveness, and environmental impact. For large-scale production, it is crucial to develop synthetic methods that avoid the use of hazardous reagents and multiple complex steps.
Furthermore, the use of environmentally friendly and sustainable catalysts, such as iron(III) chloride, in key synthetic steps like alkyne-aldehyde metathesis reactions, is gaining importance. researchgate.net The creative use of catalyst systems like Ni(OAc)2/PPh3 in coupling reactions, which allows for catalyst recycling, also contributes to reducing production costs and improving the environmental profile of the synthesis. google.com The development of such scalable and sustainable synthetic protocols is essential for the economically viable and environmentally responsible industrial production of dibenzo[b,e]oxepin-11-one and its valuable derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
